molecular formula C13H16N2 B13342184 2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole

2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B13342184
M. Wt: 200.28 g/mol
InChI Key: PPUHFJJZODGTML-UHFFFAOYSA-N
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Description

2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with cyclobutanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may have similar therapeutic potential.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site or altering the protein’s conformation. The exact mechanism depends on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

    5,6-Dimethylbenzimidazole: Lacks the cyclobutyl group, which may affect its chemical properties and biological activity.

    2-Cyclobutylbenzimidazole:

    2-Methylbenzimidazole: Contains only one methyl group, resulting in distinct chemical behavior.

Uniqueness: 2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both the cyclobutyl and methyl groups. These substituents can influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-cyclobutyl-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C13H16N2/c1-8-6-11-12(7-9(8)2)15-13(14-11)10-4-3-5-10/h6-7,10H,3-5H2,1-2H3,(H,14,15)

InChI Key

PPUHFJJZODGTML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3CCC3

Origin of Product

United States

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